molecular formula C4F8O B1625341 Perfluoroisobutyryl fluoride CAS No. 677-84-9

Perfluoroisobutyryl fluoride

Cat. No. B1625341
M. Wt: 216.03 g/mol
InChI Key: BRWSHOSLZPMKII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06608019B1

Procedure details

The title compound was prepared essentially as in Example 1 using anhydrous potassium fluoride (31.9 g, 0.55 mole), anhydrous dimethyl formamide (186 g), perfluoroisobutryl fluoride (108 g of 99% purity, 0.5 mole), and dimethyl sulfate (81.9 g, 0.65 mole). The resulting mixture was held at −20° C. for 16 hours, was warmed to 40° C. for 3.5 hours, and was then distilled to yield 109 g of the title compound (83.6% purity by GLC; also containing 11.6% (CF3)2CFCOF). The reaction mixtures from several runs were combined and distilled (b.=60-61° C.).
Quantity
31.9 g
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
81.9 g
Type
reactant
Reaction Step One
Quantity
186 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F-:1].[K+].[F:3][C:4]([C:12]([F:15])([F:14])[F:13])([C:8]([F:11])([F:10])[F:9])[C:5]([F:7])=O.S([O:21][CH3:22])(OC)(=O)=O>CN(C)C=O>[C:4]([C:5]([O:21][CH3:22])([F:1])[F:7])([C:12]([F:15])([F:14])[F:13])([C:8]([F:11])([F:10])[F:9])[F:3] |f:0.1|

Inputs

Step One
Name
Quantity
31.9 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
108 g
Type
reactant
Smiles
FC(C(=O)F)(C(F)(F)F)C(F)(F)F
Name
Quantity
81.9 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
186 g
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
was then distilled

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(F)(C(F)(F)F)(C(F)(F)F)C(F)(F)OC
Measurements
Type Value Analysis
AMOUNT: MASS 109 g
YIELD: CALCULATEDPERCENTYIELD 87.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.